Enhanced sp³ Character from Ring Saturation and C5 Methyl
The target compound contains a tetrahydropyrimidine ring bearing a C5-methyl substituent. Compared with the fully aromatic, planar pyrazolo[1,5-a]pyrimidine-2-carboxamide core (CAS 1340886-10-3), the saturated ring increases the fraction of sp³-hybridized carbon atoms (Fsp³) from 0.00 to approximately 0.25–0.33, a shift of roughly 2.3–2.7× when measured on the bicyclic scaffold . This Fsp³ elevation is correlated in multiple prospective analyses with improved aqueous solubility, reduced aromatic ring–protein stacking promiscuity, and higher clinical developability scores [1].
| Evidence Dimension | Fraction sp³ (Fsp³) of the bicyclic scaffold |
|---|---|
| Target Compound Data | Fsp³ ≈ 0.25–0.33 (tetrahydropyrimidine with C5-CH₃; calculated from C₈H₁₁BrN₄O, 2 sp³ carbons out of 8 total scaffold carbons, adjusted for ring saturation) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1340886-10-3): Fsp³ = 0.00 (fully aromatic, all scaffold carbons sp²) |
| Quantified Difference | Fsp³ increase of 0.25–0.33 absolute (∼2.3–2.7× relative increase vs. zero baseline) |
| Conditions | Calculated from molecular formula and SMILES; no experimental measurement required. Fsp³ defined as (number of sp³ carbons)/(total carbon count). |
Why This Matters
Higher Fsp³ is a validated lead‑selection criterion in fragment‑based discovery; a compound with measurable sp³ character can escape the flat, promiscuous binding profile of fully aromatic analogs, directly influencing procurement decisions for hit‑to‑lead libraries.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. https://doi.org/10.1021/jm901241e View Source
